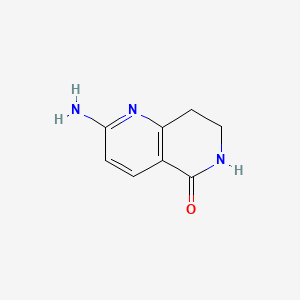

2-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one

描述

属性

分子式 |

C8H9N3O |

|---|---|

分子量 |

163.18 g/mol |

IUPAC 名称 |

2-amino-7,8-dihydro-6H-1,6-naphthyridin-5-one |

InChI |

InChI=1S/C8H9N3O/c9-7-2-1-5-6(11-7)3-4-10-8(5)12/h1-2H,3-4H2,(H2,9,11)(H,10,12) |

InChI 键 |

MFDKDZVMRSZQPK-UHFFFAOYSA-N |

规范 SMILES |

C1CNC(=O)C2=C1N=C(C=C2)N |

产品来源 |

United States |

准备方法

General Synthetic Strategy

A prominent synthetic route to 7,8-dihydro-1,6-naphthyridin-5(6H)-one derivatives, including the 2-amino substituted variant, involves:

- Starting from 2-chloronicotinic acid or its ester derivatives.

- Introduction of a vinyl substituent at the C-2 position of the pyridine ring.

- Acid-catalyzed aza-Michael addition of ammonia to the vinyl group.

- Intramolecular cyclization to form the bicyclic 7,8-dihydro-1,6-naphthyridin-5(6H)-one core.

This approach is advantageous due to its relatively short sequence and moderate to good yields, with the possibility of further functionalization such as methylation on the lactam nitrogen.

Detailed Synthetic Route (Based on Pfizer Research)

The following synthetic sequence was developed and experimentally validated by Showalter et al. (2006), providing a robust method for 7,8-dihydro-1,6-naphthyridin-5(6H)-one derivatives:

| Step | Reactant / Intermediate | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Chloronicotinic acid | Esterification with dimethyl sulfate, K2CO3, acetone, room temperature, overnight | 84 | Formation of methyl 2-chloronicotinate |

| 2 | Methyl 2-chloronicotinate | Stille coupling with vinyltributyltin, Pd(II) catalyst, DMF, 40-25°C, 68 h | 70 | Introduction of vinyl group at C-2 |

| 3 | Vinyl pyridine intermediate | Reaction with excess NH4Cl, 50% aqueous acetic acid, reflux, 5 h | 40 | Aza-Michael addition and ring closure to 2-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one |

| 4 | Target compound | Optional methylation with methyl iodide, DMF, room temperature, 60 h | 92 | Formation of N-methylated derivative |

- The aza-Michael addition and cyclization step (Step 3) is critical and optimized using 50% aqueous acetic acid under reflux.

- Side products such as lactone derivatives can form but are minimized under optimized conditions.

- The overall yield for the bicyclic core formation is moderate but acceptable for complex heterocyclic synthesis.

Alternative Preparation via Carbamate Protecting Groups and Carbon Disulfide Addition

According to patent EP2380890A1, an alternative synthetic method involves:

- Starting from an intermediate bearing a carbamate protecting group (e.g., tert-butoxycarbonyl).

- Sequential addition of carbon disulfide and alkylating agents (e.g., alkyl halides) in the presence of a base such as potassium carbonate.

- The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) at temperatures between 0°C and 50°C.

This method allows for the preparation of functionalized 7,8-dihydro-1,6-naphthyridin-5(6H)-one derivatives with diverse substituents, expanding the chemical space accessible for therapeutic exploration.

Mechanistic Insights

- The acid-catalyzed aza-Michael addition involves nucleophilic attack of ammonia on the vinyl substituent at C-2 of the pyridine ring, forming an intermediate β-aminoethyl adduct.

- Subsequent intramolecular cyclization closes the bicyclic ring system.

- The use of aqueous acetic acid facilitates protonation and activation of the vinyl group, improving reaction kinetics and yield.

- Palladium-catalyzed Stille coupling is employed to introduce the vinyl group, a key precursor for ring closure.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Vinyl Pyridine Route (Showalter et al.) | 2-Chloronicotinic acid methyl ester | Vinyltributyltin, Pd catalyst, NH4Cl, 50% aq AcOH | Stille coupling 40-25°C, 68 h; aza-Michael reflux 5 h | 40% (cyclization step) | Short sequence, moderate yield, well-characterized | Sensitive intermediates, side products possible |

| Carbamate Protection & Carbon Disulfide Addition (Patent EP2380890A1) | Carbamate-protected intermediate | Carbon disulfide, alkyl halides, base (K2CO3) | DMF, 0-50°C | Not specified | Enables functional group diversity | Requires protected intermediates, multi-step |

化学反应分析

Types of Reactions

2-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce functional groups like halogens or alkyl chains.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.

作用机制

The mechanism of action of 2-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one depends on its specific interactions with molecular targets. It may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.

相似化合物的比较

Structural Analogs and Substituent Effects

The naphthyridinone core allows diverse substitutions, significantly altering physicochemical and biological properties. Key analogs include:

4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one

- Structure: Amino group at the 4-position instead of 2.

- Activity : Acts as a potent PDE4 inhibitor, with inhaled formulations explored for respiratory diseases .

- Key Difference: Positional isomerism (2- vs. 4-amino) likely impacts target binding. The 4-amino derivative shows higher steric accessibility for PDE4 active-site interactions .

2-(Phenoxymethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-ones

- Structure: Phenoxymethyl substituent at the 2-position.

- Synthesis : Prepared via nucleophilic substitution of 2-chloro precursors with alcohols under basic conditions .

- Properties: Increased lipophilicity (e.g., 13a: LogP ~2.5) compared to the 2-amino derivative (predicted LogP ~0.5) due to aromatic ether groups .

Brominated Derivatives (e.g., 3-Bromo-7,8-dihydro-1,6-naphthyridin-5(6H)-one)

- Structure : Bromine at the 3-position.

- Utility : Serves as a synthetic intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .

- Safety : Classified with hazard statements H302/H315 (acute toxicity/skin irritation), highlighting substituent-dependent toxicity risks .

2-Amino Derivatives

- Pathway: Limited direct evidence, but analogous 4-amino compounds are synthesized via reductive amination or displacement of halogenated precursors .

- Challenges: Amino group introduction requires careful control to avoid over-alkylation or oxidation.

Ether-Substituted Analogs

- Method : Microwave-assisted Ullmann coupling or nucleophilic substitution (e.g., KOt-Bu/DMF conditions) .

- Example: 2-(3-Fluorophenoxymethyl)-6-isobutyl derivative (13d) achieved 59% yield via CuI-catalyzed coupling .

Halogenated Derivatives

- Synthesis : Direct bromination or starting from brominated precursors (e.g., 8-bromo-1,6-naphthyridin-5(6H)-one) .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | logP* | Water Solubility (mg/mL)* |

|---|---|---|---|---|

| 2-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one | C₈H₉N₃O | 163.18 | ~0.5 | ~10 (moderate) |

| 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one | C₈H₉N₃O | 163.18 | ~0.5 | ~10 |

| 2-(Phenoxymethyl)-derivative (13a) | C₁₅H₁₄N₂O₂ | 254.28 | ~2.5 | <1 (low) |

| 8-Bromo-1,6-naphthyridin-5(6H)-one | C₈H₅BrN₂O | 227.06 | ~1.8 | ~5 |

*Predicted using computational tools (e.g., ChemAxon).

生物活性

2-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a heterocyclic compound with significant biological activity, particularly as a phosphodiesterase 4 (PDE4) inhibitor. This article explores its biological properties, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features an amino group at the 2-position and a carbonyl group at the 5-position. Its unique structural characteristics contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 164.17 g/mol |

| IUPAC Name | 2-amino-7,8-dihydro-1,6-naphthyridin-5-one |

| InChI Key | MFDKDZVMRSZQPK-UHFFFAOYSA-N |

The primary mechanism of action for this compound involves the inhibition of PDE4. This enzyme plays a crucial role in the hydrolysis of cyclic adenosine monophosphate (cAMP), which is vital in regulating inflammatory responses. By inhibiting PDE4, this compound may enhance cAMP levels, leading to reduced inflammation and potential therapeutic effects in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. A study highlighted that certain naphthyridine derivatives demonstrated significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative species. The most potent compounds showed comparable efficacy to established antibiotics such as ciprofloxacin .

Antioxidant Effects

The compound has also been studied for its antioxidant properties. Certain derivatives have shown moderate inhibition of human acetylcholinesterase, suggesting potential applications in neuroprotective therapies .

Neuroprotective Potential

The neuroprotective effects of naphthyridine derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's. The structural features of this compound may contribute to its ability to cross the blood-brain barrier and exert therapeutic effects .

Case Studies

- PDE4 Inhibition : A study focused on the synthesis of novel naphthyridinones that exhibited subnanomolar potency as PDE4 inhibitors. These compounds were rationally designed based on the structure of this compound .

- Antibacterial Evaluation : In a comparative study of various naphthyridine derivatives against bacterial strains, several compounds derived from this compound were shown to possess enhanced antibacterial activity compared to traditional antibiotics .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Amination : Introduction of the amino group through nucleophilic substitution.

- Cyclization : Formation of the naphthyridine ring structure.

These synthetic approaches not only yield the parent compound but also facilitate the development of various derivatives with tailored biological activities .

常见问题

Q. What factorial design approaches are suitable for optimizing multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。